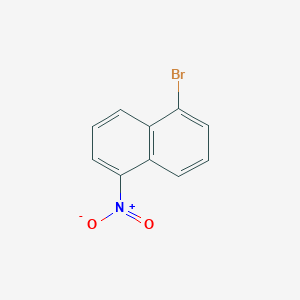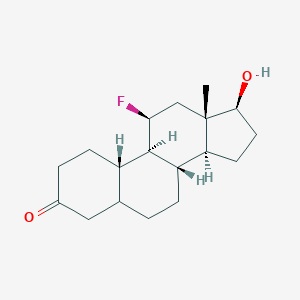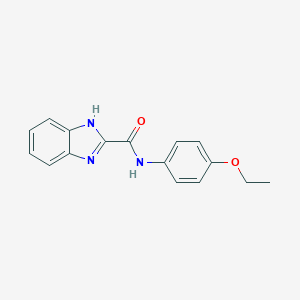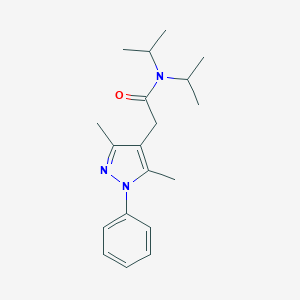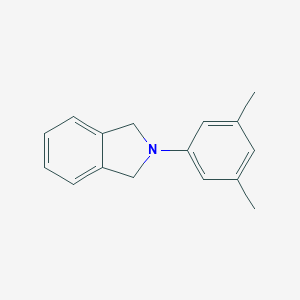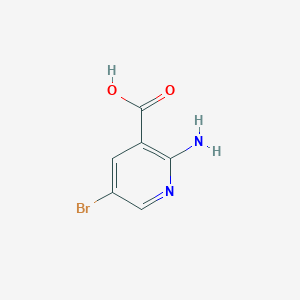![molecular formula C9H14O2 B040338 1,7-Dioxaspiro[5.5]undec-4-ene CAS No. 113297-14-6](/img/structure/B40338.png)
1,7-Dioxaspiro[5.5]undec-4-ene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,7-Dioxaspiro[5.5]undec-4-ene, also known as spiroorthoester, is a chemical compound that has gained attention in the scientific community due to its unique properties and potential applications. 5]undec-4-ene.
Mécanisme D'action
The mechanism of action of 1,7-Dioxaspiro[5.5]undec-4-ene is not fully understood. However, it is believed to act as a Lewis acid catalyst, promoting the activation of electrophiles and nucleophiles in organic reactions. It has also been shown to exhibit chiral induction properties, making it a useful tool in asymmetric synthesis.
Effets Biochimiques Et Physiologiques
There is limited information available on the biochemical and physiological effects of 1,7-Dioxaspiro[5.5]undec-4-ene. However, studies have shown that it is relatively non-toxic and has low environmental impact. It has also been shown to exhibit low reactivity towards biological molecules, making it a potentially useful tool in drug discovery and other biomedical applications.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 1,7-Dioxaspiro[5.5]undec-4-ene is its ease of synthesis and availability. It can be readily synthesized in high yields and is commercially available from various chemical suppliers. Additionally, it has low toxicity and environmental impact, making it a safe and sustainable option for use in lab experiments. However, its limited solubility in water and some organic solvents can be a limitation for certain applications.
Orientations Futures
There are several potential future directions for research on 1,7-Dioxaspiro[5.5]undec-4-ene. One area of interest is its potential use in drug discovery, as it has been shown to exhibit chiral induction properties and low reactivity towards biological molecules. Additionally, further investigation into its mechanism of action and potential applications in catalysis could lead to new discoveries and advancements in organic synthesis. Finally, exploring its potential use in biomedical applications, such as drug delivery and imaging, could lead to new and innovative technologies.
In conclusion, 1,7-Dioxaspiro[5.5]undec-4-ene is a unique and versatile compound with potential applications in various scientific research areas. Its ease of synthesis, low toxicity, and chiral induction properties make it a promising tool for use in organic synthesis, drug discovery, and catalysis. However, further research is needed to fully understand its mechanism of action and potential applications in biomedical fields.
Méthodes De Synthèse
The synthesis of 1,7-Dioxaspiro[5.5]undec-4-ene involves the reaction of an aldehyde with a cyclic acetal in the presence of a Lewis acid catalyst. The reaction proceeds through a spirocyclization mechanism, resulting in the formation of the 1,7-Dioxaspiro[5.5]undec-4-eneter compound. The synthesis method has been optimized and improved over the years, allowing for the production of high yields of the compound.
Applications De Recherche Scientifique
1,7-Dioxaspiro[5.5]undec-4-ene has shown potential in various scientific research applications. It has been used as a reagent in organic synthesis, as a building block for the synthesis of complex molecules, and as a chiral auxiliary in asymmetric synthesis. Additionally, it has been investigated for its potential use in drug discovery and as a ligand in catalysis.
Propriétés
Numéro CAS |
113297-14-6 |
|---|---|
Nom du produit |
1,7-Dioxaspiro[5.5]undec-4-ene |
Formule moléculaire |
C9H14O2 |
Poids moléculaire |
154.21 g/mol |
Nom IUPAC |
1,7-dioxaspiro[5.5]undec-4-ene |
InChI |
InChI=1S/C9H14O2/c1-3-7-10-9(5-1)6-2-4-8-11-9/h1,5H,2-4,6-8H2 |
Clé InChI |
SNYOYCMJYVTWEA-UHFFFAOYSA-N |
SMILES |
C1CCOC2(C1)C=CCCO2 |
SMILES canonique |
C1CCOC2(C1)C=CCCO2 |
Synonymes |
1,7-Dioxaspiro5.5undec-4-ene |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




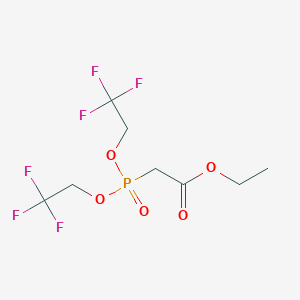
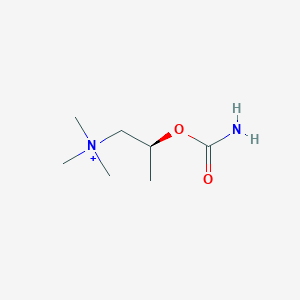
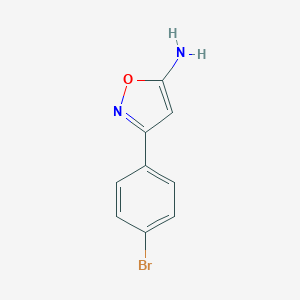


![2-Methylimidazo[1,2-a]pyridin-8-amine](/img/structure/B40267.png)

